Peregrinol
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Overview
Description
Peregrinol is a labdane diterpenoid that is labdane which has been hydroxylated at position 5 of the decalin ring and in which the 3-methylpentyl substituent (also at position 5 of the decalin ring) has been dehydrogenated to introduce a trans double bond at the 3-4 position and hydroxylated at position 5. It has a role as a plant metabolite. It is a labdane diterpenoid, a tertiary alcohol, a carbobicyclic compound and a primary allylic alcohol. It derives from a hydride of a labdane.
Scientific Research Applications
1. Biological Activity in Plants
Peregrinol has been identified as a compound isolated from the plant Marrubium vulgare L.. This discovery led to the understanding that this compound may be a biogenetic precursor of marrubiin, a compound known for its therapeutic properties. This indicates this compound's potential role in the biosynthetic pathways of plants and its significance in natural product chemistry (Popa, Pasechnik, & Phan Thuc Anh, 1968).
2. Monte Carlo Dose Calculation in Radiotherapy
The PEREGRINE Monte Carlo dose calculation system, which includes a reference to this compound, is a three-dimensional system written specifically for radiotherapy. This system has been significant in improving the dosimetric accuracy of radiotherapy physics algorithms, suggesting this compound's association with advancements in radiotherapy technology (Hartmann Siantar et al., 2001).
3. Potential in Neuroscience
The Peregrine soliton, named using the term "peregrine", refers to a wave localized in both space and time, observed in nonlinear fibre optics. This observation provides insights into phenomena like freak waves and may have implications in understanding wave dynamics in neuroscience (Kibler et al., 2010).
4. Influence on Soil Microbiology
Research supported by Spain’s Ministry of Science indicates the significance of the peregrine in studying soil microbiological properties and its stratification ratios, which are essential for assessing soil quality under different agricultural management systems (Peregrina, Pérez-Álvarez, & García-Escudero, 2014).
Properties
Molecular Formula |
C20H36O2 |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C20H36O2/c1-15(10-14-21)9-13-20(22)16(2)7-8-17-18(3,4)11-6-12-19(17,20)5/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19+,20-/m1/s1 |
InChI Key |
XFADQGUJWIMYJI-UEHSRLBXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@]1(CC/C(=C/CO)/C)O)(CCCC2(C)C)C |
SMILES |
CC1CCC2C(CCCC2(C1(CCC(=CCO)C)O)C)(C)C |
Canonical SMILES |
CC1CCC2C(CCCC2(C1(CCC(=CCO)C)O)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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